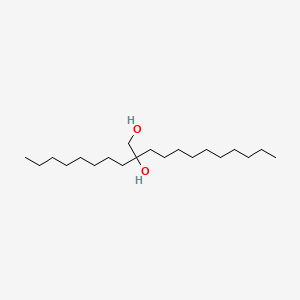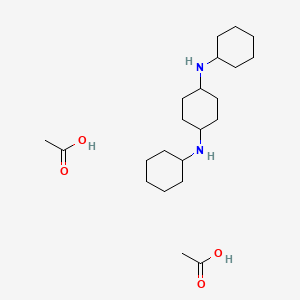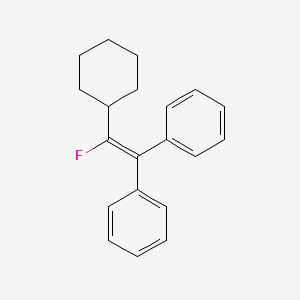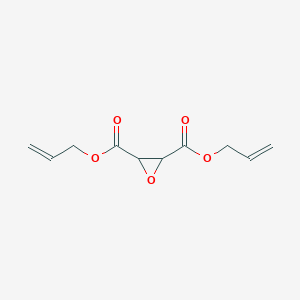
Diprop-2-en-1-yl oxirane-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diprop-2-en-1-yl oxirane-2,3-dicarboxylate is a chemical compound that belongs to the class of oxirane derivatives It is characterized by the presence of an oxirane ring (a three-membered epoxide ring) and two carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl oxirane-2,3-dicarboxylate typically involves the reaction of an appropriate dicarboxylic acid with an epoxide precursor. One common method is the reaction of maleic anhydride with allyl alcohol in the presence of a catalyst to form the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Organic solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diprop-2-en-1-yl oxirane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
Diprop-2-en-1-yl oxirane-2,3-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of Diprop-2-en-1-yl oxirane-2,3-dicarboxylate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate various biochemical pathways and exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl oxirane-2,3-dicarboxylate
- Diethyl oxirane-2,3-dicarboxylate
- Dipropyl oxirane-2,3-dicarboxylate
Uniqueness
Diprop-2-en-1-yl oxirane-2,3-dicarboxylate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential applications compared to other similar compounds. The allyl group can participate in additional chemical reactions, providing versatility in synthetic applications.
Propiedades
Número CAS |
63507-42-6 |
|---|---|
Fórmula molecular |
C10H12O5 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
bis(prop-2-enyl) oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C10H12O5/c1-3-5-13-9(11)7-8(15-7)10(12)14-6-4-2/h3-4,7-8H,1-2,5-6H2 |
Clave InChI |
WZMILQWGNLNIKZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C1C(O1)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)
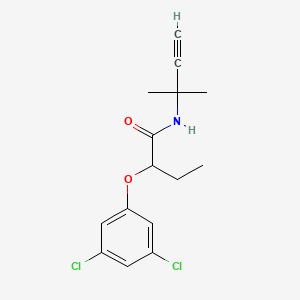

![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
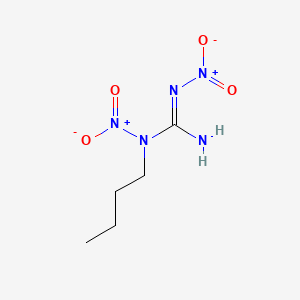
![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
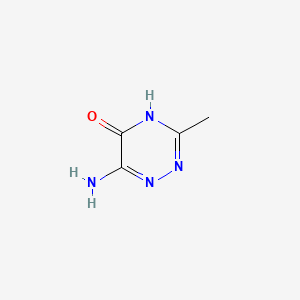
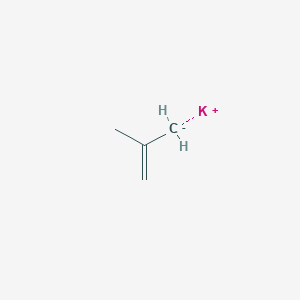
![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)
